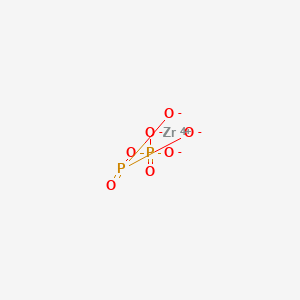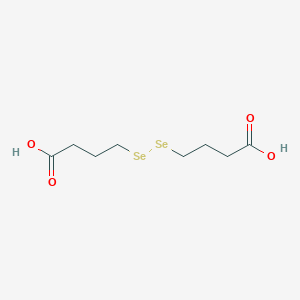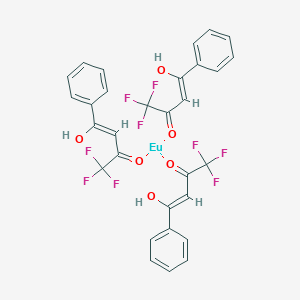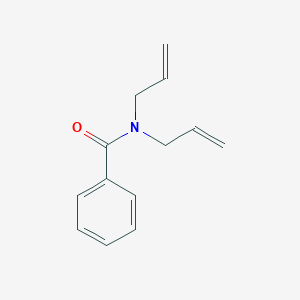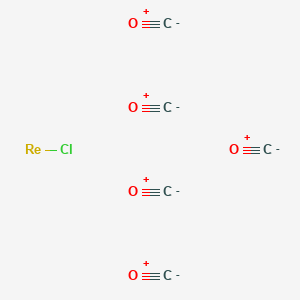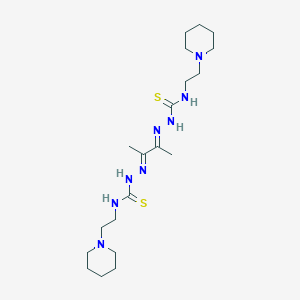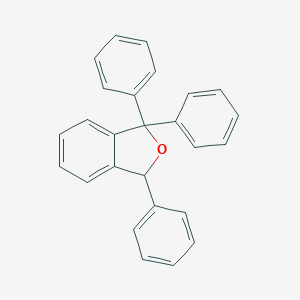
Phthalan, 1,1,3-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalan, 1,1,3-triphenyl- is a chemical compound that has recently gained attention in scientific research. It is commonly used in the synthesis of various organic compounds and has shown promising results in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Phthalan, 1,1,3-triphenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. Further research is needed to fully understand the mechanism of action of Phthalan, 1,1,3-triphenyl-.
Effets Biochimiques Et Physiologiques
Phthalan, 1,1,3-triphenyl- has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and decrease the growth of cancer cells. It has also been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
Phthalan, 1,1,3-triphenyl- has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it ideal for use in organic synthesis. It also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of Phthalan, 1,1,3-triphenyl- is that its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for research on Phthalan, 1,1,3-triphenyl-. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties and determine its potential as a therapeutic agent. Another direction is to explore its potential in material science and organic synthesis. Further research is also needed to fully understand its mechanism of action and potential limitations.
Conclusion
Phthalan, 1,1,3-triphenyl- is a promising chemical compound that has shown potential in various scientific research applications. Its easy synthesis, low toxicity profile, and potential therapeutic properties make it an attractive target for further research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
Phthalan, 1,1,3-triphenyl- can be synthesized through various methods, including the reaction of phthalic anhydride with triphenylphosphine in the presence of a base. This method yields a high purity of Phthalan, 1,1,3-triphenyl- and has been widely used in research.
Applications De Recherche Scientifique
Phthalan, 1,1,3-triphenyl- has shown potential in various scientific research applications, including medicinal chemistry, material science, and organic synthesis. It has been used to synthesize various organic compounds, including natural products and pharmaceuticals. In medicinal chemistry, Phthalan, 1,1,3-triphenyl- has been shown to exhibit anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
15115-65-8 |
|---|---|
Nom du produit |
Phthalan, 1,1,3-triphenyl- |
Formule moléculaire |
C26H20O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1,3,3-triphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C26H20O/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25H |
Clé InChI |
AWCOLNDIUXTEPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
1,1,3-Triphenyl-1,3-dihydroisobenzofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



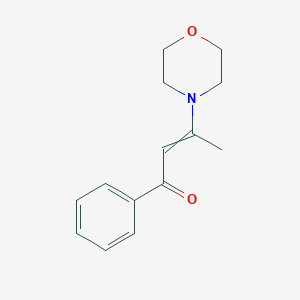
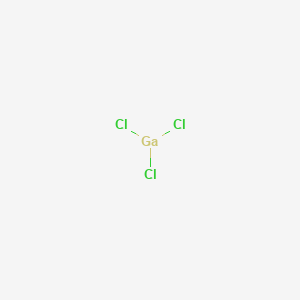
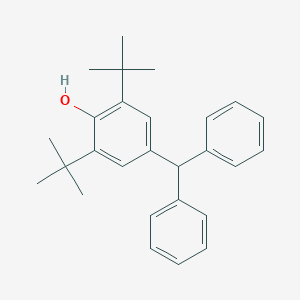
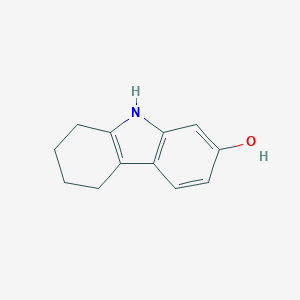
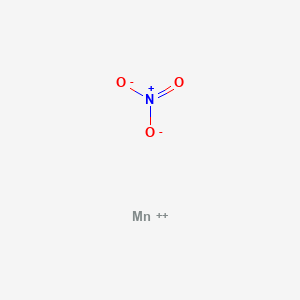

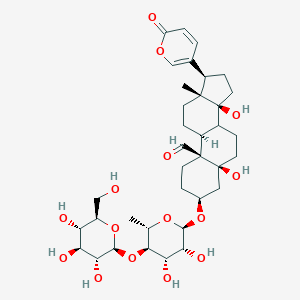
![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)
